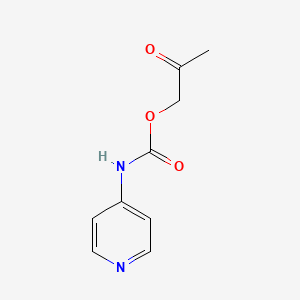

2-Oxopropyl pyridin-4-ylcarbamate

Description

2-Oxopropyl pyridin-4-ylcarbamate (CAS: 114216-63-6) is a carbamate derivative featuring a pyridin-4-yl group linked to a 2-oxopropyl chain.

Properties

CAS No. |

114216-63-6 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-oxopropyl N-pyridin-4-ylcarbamate |

InChI |

InChI=1S/C9H10N2O3/c1-7(12)6-14-9(13)11-8-2-4-10-5-3-8/h2-5H,6H2,1H3,(H,10,11,13) |

InChI Key |

SPQBZDLDOAVJBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC(=O)NC1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropyl pyridin-4-ylcarbamate typically involves the reaction of pyridine derivatives with carbamoylating agents. One common method involves the reaction of pyridine-4-ylamine with 2-oxopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of 2-Oxopropyl pyridin-4-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl pyridin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

2-Oxopropyl pyridin-4-ylcarbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.

Medicine: Explored for its potential therapeutic effects, including its use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Oxopropyl pyridin-4-ylcarbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to 2-oxopropyl pyridin-4-ylcarbamate, as determined by molecular similarity algorithms (Table 1):

Table 1: Structurally Similar Carbamate Derivatives

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2-Methoxyethyl pyridin-4-ylcarbamate | 117652-48-9 | 0.98 | Methoxyethyl chain replaces oxopropyl |

| Unidentified carbamate derivative | 98400-69-2 | 0.92 | Undisclosed substituent variations |

| Unidentified carbamate derivative | 79546-31-9 | 0.89 | Undisclosed substituent variations |

Key Observations :

- 2-Methoxyethyl pyridin-4-ylcarbamate (similarity score 0.98) is nearly identical, differing only in the substitution of the 2-oxopropyl group with a methoxyethyl chain. This minor alteration likely impacts polarity and metabolic stability .

- Lower-similarity compounds (e.g., 0.89) may feature variations in the carbamate backbone or pyridine substituents, which could influence binding affinity or pharmacokinetics.

Functional Group Comparisons

2-Oxopropyl-Containing Compounds

- Adamantyl-2-oxopropyl benzoates (e.g., compounds 2a–2r ): These derivatives exhibit strong antioxidant and anti-inflammatory activities. The adamantyl group induces a synclinal conformation, enhancing radical scavenging efficiency (e.g., 2q and 2r showed IC₅₀ values < 50 μM in hydrogen peroxide scavenging assays). The 2-oxopropyl group in these compounds likely contributes to conformational flexibility and intermolecular interactions .

- 15,20-Dehydro-3α-(2-oxopropyl) coronaridine: A monoterpenoid indole alkaloid isolated from Catharanthus roseus, this compound shares the 2-oxopropyl group but incorporates a complex ibogan-type skeleton. Its bioactivity (unreported here) is hypothesized to differ significantly due to the fused indole system and stereochemistry .

Pyridine-Containing Carbamates

- The thietane ring in this compound may enhance metabolic resistance compared to pyridine-based analogs .

Physicochemical and Spectroscopic Comparisons

- 8α-(2-oxopropyl)-erythraline : A natural alkaloid with a 2-oxopropyl chain, this compound displays distinct UV (λmax 201, 238, 289 nm) and IR (1712 cm⁻¹, C=O stretch) profiles. Its NMR data (δC 174.0 for methoxycarbonyl) highlight electronic differences compared to simpler carbamates .

- 2-Oxopropyl pyridin-4-ylcarbamate : Expected to exhibit similar carbonyl IR stretches (~1710–1730 cm⁻¹) and pyridine-related UV absorbance (~260–290 nm), though experimental data is needed for confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.